molecular formula C10H20N2O B1341129 1-(Morpholin-4-ylmethyl)cyclopentanamine CAS No. 890095-97-3

1-(Morpholin-4-ylmethyl)cyclopentanamine

Cat. No.: B1341129
CAS No.: 890095-97-3
M. Wt: 184.28 g/mol
InChI Key: PUXLUPPFIWESNZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(Morpholin-4-ylmethyl)cyclopentanamine typically involves the reaction of cyclopentanone with morpholine in the presence of a reducing agent. One common synthetic route includes the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product .

Chemical Reactions Analysis

1-(Morpholin-4-ylmethyl)cyclopentanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(Morpholin-4-ylmethyl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes and receptors. It exerts its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. For instance, it may inhibit certain kinases involved in cell cycle regulation, thereby affecting cell proliferation and differentiation .

Comparison with Similar Compounds

1-(Morpholin-4-ylmethyl)cyclopentanamine can be compared with other similar compounds, such as:

    1-(Piperidin-4-ylmethyl)cyclopentanamine: This compound has a piperidine ring instead of a morpholine ring, which may result in different pharmacological properties.

    1-(Pyrrolidin-4-ylmethyl)cyclopentanamine: The presence of a pyrrolidine ring in this compound can lead to variations in its chemical reactivity and biological activity.

The uniqueness of this compound lies in its morpholine ring, which imparts specific chemical and biological properties that are distinct from those of its analogs .

Properties

IUPAC Name

1-(morpholin-4-ylmethyl)cyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c11-10(3-1-2-4-10)9-12-5-7-13-8-6-12/h1-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXLUPPFIWESNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587941
Record name 1-[(Morpholin-4-yl)methyl]cyclopentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890095-97-3
Record name 1-[(Morpholin-4-yl)methyl]cyclopentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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